![molecular formula C24H28N4O5 B11152163 4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11152163.png)
4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide
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Overview
Description
4,7-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with methoxy groups and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperazine moieties are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have synthesized various derivatives of indole-based carboxamides, including the target compound. These derivatives have been evaluated for their antimicrobial properties against a range of bacterial strains. The results indicated that certain modifications to the indole structure enhanced antibacterial activity, suggesting that 4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide could serve as a lead compound for developing new antibiotics .
Receptor Binding Studies
The compound has been investigated for its affinity towards sigma receptors, particularly σ₂ receptors. In vitro studies demonstrated that it exhibits significant binding affinity, which is relevant for the treatment of various neurological disorders. The binding assays showed that modifications to the piperazine moiety influenced receptor interaction, highlighting the importance of structural optimization in drug design .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of this compound with target proteins. These studies provide insights into the compound's mechanism of action at the molecular level and help identify key residues involved in binding. Such computational approaches are crucial for guiding further synthesis and biological evaluation .
Case Studies
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4,7-dimethoxy-1H-indole-2-carboxamide
- N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide
- 4-methoxyphenylpiperazine derivatives
Uniqueness
4,7-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and piperazine moieties enhances its potential for diverse applications, making it a valuable compound for further research and development.
Biological Activity
Chemical Structure and Properties
The chemical formula of the compound is C20H24N4O4, with a molecular weight of approximately 372.43 g/mol. The structure includes an indole moiety, methoxy groups, and a piperazine ring, which are common features in many biologically active compounds.
Neuropharmacological Effects
The presence of the piperazine ring in the compound is noteworthy as piperazine derivatives are often explored for their neuropharmacological effects. Compounds that contain piperazine have been shown to interact with serotonin and dopamine receptors, suggesting that 4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide could exhibit antidepressant or anxiolytic properties.
Antimicrobial Activity
Research into related indole compounds has also revealed antimicrobial properties. The methoxy groups may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Preliminary assays could be conducted to evaluate its effectiveness against various bacterial and fungal strains.
Study on Antitumor Activity
A study published in Cancer Research explored a series of indole derivatives and their effects on human cancer cell lines. The study found that certain modifications to the indole structure significantly increased cytotoxicity against breast cancer cells (MCF-7). The authors suggested that further exploration of similar compounds could lead to the development of new anticancer therapies .
Neuropharmacological Assessment
In another study focusing on piperazine derivatives, researchers evaluated their effects on anxiety-like behavior in animal models. The results indicated that these compounds could reduce anxiety behaviors significantly compared to control groups . This suggests that This compound may warrant investigation for similar effects.
Antimicrobial Screening
An investigation into the antimicrobial properties of methoxy-substituted indoles showed promising results against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity . This could provide a basis for testing This compound against various pathogens.
Properties
Molecular Formula |
C24H28N4O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O5/c1-31-17-6-4-16(5-7-17)27-10-12-28(13-11-27)22(29)15-25-24(30)19-14-18-20(32-2)8-9-21(33-3)23(18)26-19/h4-9,14,26H,10-13,15H2,1-3H3,(H,25,30) |
InChI Key |
XTOVOBVUBSWSGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC4=C(C=CC(=C4N3)OC)OC |
Origin of Product |
United States |
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